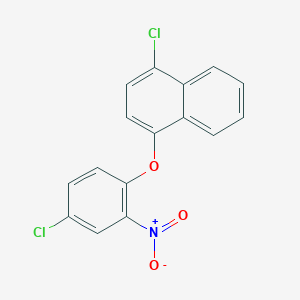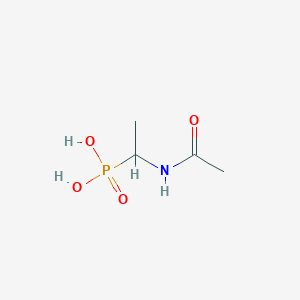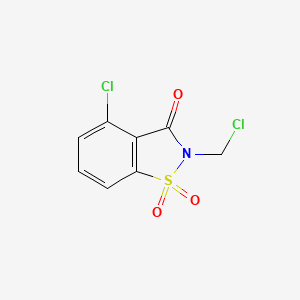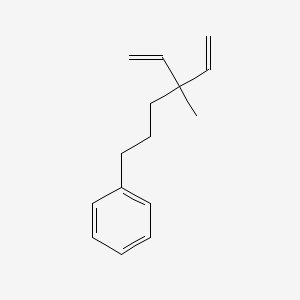
1-Chloro-4-(4-chloro-2-nitrophenoxy)naphthalene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Chloro-4-(4-chloro-2-nitrophenoxy)naphthalene is an organic compound characterized by its complex aromatic structure. It consists of a naphthalene ring substituted with a chloro group and a phenoxy group, which itself is substituted with a chloro and a nitro group. This compound is of interest in various fields of chemistry due to its unique structural properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-Chloro-4-(4-chloro-2-nitrophenoxy)naphthalene typically involves the reaction of 1-chloronaphthalene with 4-chloro-2-nitrophenol in the presence of a base. The reaction proceeds through a nucleophilic aromatic substitution mechanism, where the phenoxide ion attacks the chloronaphthalene, resulting in the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. This often involves the use of advanced catalytic systems and controlled reaction environments to minimize by-products and maximize efficiency.
Análisis De Reacciones Químicas
Types of Reactions: 1-Chloro-4-(4-chloro-2-nitrophenoxy)naphthalene undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The chloro groups can be replaced by other nucleophiles under appropriate conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation: The compound can undergo oxidation reactions, particularly at the phenoxy group, leading to the formation of quinones.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in polar aprotic solvents.
Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Major Products:
Substitution: Formation of derivatives with different substituents replacing the chloro groups.
Reduction: Formation of 1-Chloro-4-(4-chloro-2-aminophenoxy)naphthalene.
Oxidation: Formation of quinone derivatives.
Aplicaciones Científicas De Investigación
1-Chloro-4-(4-chloro-2-nitrophenoxy)naphthalene finds applications in various scientific research fields:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development, particularly in designing molecules with specific biological activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals due to its stable aromatic structure.
Mecanismo De Acción
The mechanism of action of 1-Chloro-4-(4-chloro-2-nitrophenoxy)naphthalene involves its interaction with various molecular targets. The nitro group can participate in redox reactions, while the chloro groups can undergo substitution reactions. These interactions can affect biological pathways, making the compound a potential candidate for drug development and other applications.
Similar Compounds:
- 1-Chloro-4-(4-fluoro-2-nitrophenoxy)naphthalene
- 1-Chloro-4-(4-bromo-2-nitrophenoxy)naphthalene
- 1-Chloro-4-(4-methyl-2-nitrophenoxy)naphthalene
Comparison: this compound is unique due to the presence of two chloro groups and a nitro group, which confer distinct reactivity and stability. Compared to its analogs with different substituents (e.g., fluoro, bromo, methyl), it exhibits different chemical and physical properties, making it suitable for specific applications in research and industry.
Propiedades
| 132606-10-1 | |
Fórmula molecular |
C16H9Cl2NO3 |
Peso molecular |
334.1 g/mol |
Nombre IUPAC |
1-chloro-4-(4-chloro-2-nitrophenoxy)naphthalene |
InChI |
InChI=1S/C16H9Cl2NO3/c17-10-5-7-16(14(9-10)19(20)21)22-15-8-6-13(18)11-3-1-2-4-12(11)15/h1-9H |
Clave InChI |
HRBSACNWDUIFBB-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C(=CC=C2Cl)OC3=C(C=C(C=C3)Cl)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5'-O-{Hydroxy[(morpholin-4-yl)oxy]phosphoryl}uridine](/img/no-structure.png)




![Pyridinium, 4-(dimethoxymethyl)-1-[2-(1H-indol-3-yl)ethyl]-, bromide](/img/structure/B14265810.png)
![Phosphine, [1,1'-binaphthalene]-2,2'-diylbis[bis(4-methoxyphenyl)-](/img/structure/B14265815.png)
